REACTION_CXSMILES
|
[CH3:1][CH:2]([OH:4])[CH3:3].[H-].[Na+].F[C:8]1[CH:9]=[C:10]([CH:13]=[C:14]([C:16]([F:19])([F:18])[F:17])[CH:15]=1)[C:11]#[N:12]>CN(C=O)C>[CH:2]([O:4][C:8]1[CH:9]=[C:10]([CH:13]=[C:14]([C:16]([F:17])([F:19])[F:18])[CH:15]=1)[C:11]#[N:12])([CH3:3])[CH3:1] |f:1.2|
|
Name
|
|
Quantity
|
102.96 g
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
3200 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
122 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2.1 mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C#N)C=C(C1)C(F)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
27.5 (± 2.5) °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained at same temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
After completion, the reaction mixture was quenched with ice cold water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC=1C=C(C#N)C=C(C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.31 mol | |
AMOUNT: MASS | 530 g | |
YIELD: PERCENTYIELD | 110% | |
YIELD: CALCULATEDPERCENTYIELD | 131.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |